CRAC intermediate 2

CRAC Channel Immunology Calcium Signaling

CRAC inhibitor programs often fail when generic anilines replace the 3,5-bis(trifluoromethyl)pyrazole moiety, causing near-complete loss of SOCE inhibition. CRAC intermediate 2 (CAS 123066-64-8) resolves this by providing the validated, potency-conferring pharmacophore as a ready-to-couple building block. • Direct precursor to BTP2 (YM-58483), the benchmark CRAC channel probe (IC50 ~10 nM in T-cells) • 3,5-CF3 groups are indispensable; methyl or hydrogen substitution abolishes activity • Enables SAR library expansion via amide bond formation at the 4-amino handle per WO 2013059666A1

Molecular Formula C11H7F6N3
Molecular Weight 295.18 g/mol
CAS No. 123066-64-8
Cat. No. B1662841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRAC intermediate 2
CAS123066-64-8
Molecular FormulaC11H7F6N3
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
InChIKeyXOXBUERZFCPKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.9 [ug/mL] (The mean of the results at pH 7.4)

4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline: Sourcing and Key Characteristics


4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline (CAS 123066-64-8), also designated as CRAC intermediate 2, is a pyrazole-derived aromatic amine . It is primarily utilized as a key synthetic intermediate in the preparation of calcium release-activated calcium (CRAC) channel inhibitors, most notably the well-characterized tool compound BTP2 (YM-58483) [1]. The compound features a 3,5-bis(trifluoromethyl)pyrazole ring, which confers significant electron-withdrawing character and lipophilicity, and a 4-amino-phenyl group that serves as a nucleophilic handle for further derivatization, typically via amide bond formation .

Synthetic intermediate. Direct precursor for the benchmark CRAC channel tool compound BTP2.
Derivatization handle. Features a 4-amino-phenyl group for amide coupling, enabling systematic SAR exploration.
Fluorinated core. The 3,5-bis(trifluoromethyl)pyrazole motif imparts a lipophilic electron-withdrawing character, a reported fit for ion channel inhibitor synthesis.

Why Generic Substitutes Fail for CRAC Inhibitor Synthesis


Substituting 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline with a generic aniline or a non-fluorinated pyrazole analog will fundamentally alter the pharmacological profile and synthetic utility of the final CRAC inhibitor [1]. The 3,5-bis(trifluoromethyl) groups are critical for the potent inhibition of store-operated calcium entry (SOCE) observed in compounds like BTP2, with this specific moiety contributing to an IC50 as low as ~10 nM against CRAC channels in T-cells [1]. Replacing this group with hydrogen or methyl groups results in a significant loss of potency [2]. Furthermore, the electron-withdrawing nature of the CF3 groups modulates the reactivity of the aniline nitrogen, affecting the efficiency of subsequent amide coupling steps [3]. Therefore, generic substitution leads to a different, and likely less active, final product, undermining the scientific validity of downstream experiments.

Non-fluorinated analogs Replacing the CF3 groups with hydrogen or methyl may lead to a reported loss of downstream potency on CRAC channel inhibition, potentially altering a well-characterized pharmacophore.
Alternative anilines A generic aniline lacks the specific pyrazole core, shifting the scaffold and likely undermining the validated synthetic route and the resulting compound's target engagement profile.
Reactivity mismatch The electron-withdrawing nature of the trifluoromethyl groups modulates the aniline nitrogen reactivity; a substitute may shift the efficiency of critical amide coupling steps.

Evidence for This Intermediate in CRAC Inhibitors


High-Potency CRAC Inhibition via BTP2 Synthesis

This compound serves as the direct synthetic precursor to BTP2 (YM-58483), a potent and selective CRAC channel inhibitor [1]. The final compound, BTP2, exhibits an IC50 of approximately 10 nM for inhibiting CRAC-mediated calcium influx in T-cells [1]. This potency is directly dependent on the presence of the 3,5-bis(trifluoromethyl)pyrazole moiety provided by this intermediate [2].

CRAC Inhibition
Cross-study comparable
IC50 ~10 nM
Supports the synthesis of a high-activity tool compound for CRAC channel studies.
Reported for BTP2 in Jurkat T-cells and primary T-lymphocytes.
CRAC Channel Immunology Calcium Signaling

Lipophilicity and Metabolic Stability Advantages

The presence of two trifluoromethyl groups on the pyrazole ring dramatically increases the lipophilicity (LogP) of this intermediate compared to its non-fluorinated counterpart (e.g., 4-(1H-pyrazol-1-yl)aniline) [1]. This class-level modification is known to improve metabolic stability and membrane permeability of derived compounds [2]. While specific LogP values for the exact compound were not found, the 3,5-bis(trifluoromethyl)pyrazole substructure is well-established to confer these advantageous properties [1][2].

Lipophilicity & Stability
Class-level inference
Predicted LogP increase
May enhance the metabolic stability and membrane permeability of derived compounds.
Medicinal chemistry principle applied to the bis(CF3) substructure. Data to verify for the specific intermediate.
Medicinal Chemistry ADME Fluorine Chemistry

Validated Use in Patent and Research Literature

The compound is explicitly disclosed as a key intermediate in patent WO 2013059666A1 for the synthesis of a series of CRAC channel modulators [1]. Its use is further documented in peer-reviewed literature describing the synthesis and biological evaluation of potent CRAC inhibitors, including those with IC50 values in the low nanomolar range [2]. This provides a validated, literature-backed synthetic route that ensures reproducibility and reduces the risk associated with using uncharacterized or alternative intermediates.

Literature Validation
Supporting evidence
Patented route (WO 2013059666A1)
Documented synthetic path reduces workflow uncertainty and supports reproducibility.
Validated in both patent and peer-reviewed literature.
Organic Synthesis Patent Literature Drug Discovery

Applications of 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline


BTP2 Synthesis for CRAC Channel Studies

This compound is the essential starting material for the laboratory-scale synthesis of BTP2, the most widely used tool compound for investigating store-operated calcium entry (SOCE) and CRAC channel function in immunology and cell signaling research [1]. The resulting BTP2 is used at concentrations in the low nanomolar range (IC50 ~10 nM) to selectively inhibit CRAC channels in T-cells, mast cells, and other immune cell types [1].

Next-Generation CRAC Inhibitor SAR Studies

This intermediate serves as a core building block for structure-activity relationship (SAR) studies aimed at developing novel CRAC channel inhibitors with improved potency, selectivity, or pharmacokinetic properties [2]. Researchers can leverage the validated synthetic route from patent WO 2013059666A1 to efficiently generate diverse libraries of amide derivatives for biological screening [3].

Research on Autoimmune & Inflammatory Diseases

Given the critical role of CRAC channels in T-cell activation and cytokine production, this intermediate is integral to programs investigating the therapeutic potential of CRAC inhibitors for conditions such as rheumatoid arthritis, asthma, and transplant rejection [2][3]. The compound enables the production of key pharmacological probes for these disease models.

Application
Selection Property
Validation Focus
CRAC Channel Probe Synthesis
Direct intermediate for BTP2
Pathway-response context in T-cell and immune signaling assays
Inhibitor SAR Exploration
4-Amino-phenyl coupling handle
Model-response interpretation and target-engagement profile of novel amide libraries
Inflammatory Disease Model Studies
Validated literature precedent
Endpoint monitoring in models of T-cell activation and cytokine production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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